molecular formula C11H10N2O B2483621 2,3-Dihydrofuro[2,3-b]quinolin-4-amine CAS No. 115881-50-0

2,3-Dihydrofuro[2,3-b]quinolin-4-amine

Cat. No. B2483621
CAS RN: 115881-50-0
M. Wt: 186.214
InChI Key: COJHJQLQCPZTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrofuro[2,3-b]quinolin-4-amine is a chemical compound that falls under the category of quinoline derivatives . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The pyranoquinoline ring system, which is a part of the 2,3-Dihydrofuro[2,3-b]quinolin-4-amine structure, has gained considerable attention .


Chemical Reactions Analysis

Quinoline derivatives, including 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, have been synthesized through various chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Scientific Research Applications

Synthesis of Heteroannulated Quinolones

The quinoline scaffold, which is a part of the “2,3-Dihydrofuro[2,3-b]quinolin-4-amine” structure, is an important construction motif for the development of new drugs . The quinolones and their heteroannulated derivatives have a diverse spectrum of biological activities .

Antifungal Applications

Quinolone-based scaffolds, including “2,3-Dihydrofuro[2,3-b]quinolin-4-amine”, have been found to exhibit antifungal properties .

Anti-inflammatory Applications

These compounds have also been used for their anti-inflammatory properties . This makes them valuable in the treatment of conditions that involve inflammation.

Anti-Diabetes Applications

Quinolone-based compounds have been used in the treatment of diabetes . They can help regulate blood sugar levels and manage the symptoms of this condition.

Anti-Alzheimer’s Disease Applications

These compounds have shown potential in the treatment of Alzheimer’s disease . They may help slow the progression of this neurodegenerative disorder.

Antioxidant Applications

Quinolone-based compounds have been found to exhibit antioxidant properties . This makes them useful in neutralizing harmful free radicals in the body.

Diuretic Applications

These compounds have been used for their diuretic properties . They can help increase the amount of urine produced by the body, aiding in the removal of excess fluids and salts.

Anticancer Applications

Quinoline-containing compounds, including “2,3-Dihydrofuro[2,3-b]quinolin-4-amine”, have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mechanism of Action

While the specific mechanism of action for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine is not mentioned in the retrieved papers, quinoline-based compounds are known for their diverse biological activities . They play a major role in the field of medicinal chemistry .

Future Directions

Quinoline and its derivatives, including 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery . Therefore, future research may focus on further exploring the synthesis, functionalization, and biological activities of these compounds .

properties

IUPAC Name

2,3-dihydrofuro[2,3-b]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJHJQLQCPZTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC3=CC=CC=C3C(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrofuro[2,3-b]quinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.